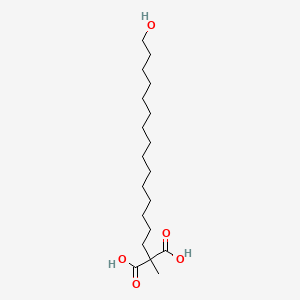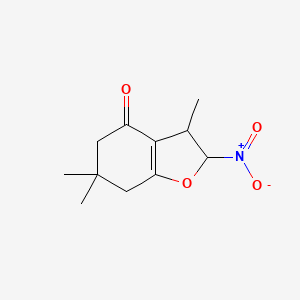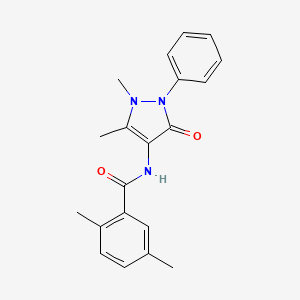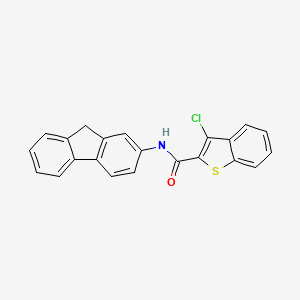
(15-hydroxypentadecyl)(methyl)malonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(15-hydroxypentadecyl)(methyl)malonic acid (HPMM) is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. HPMM is a member of the class of compounds known as malonic acid derivatives, which are widely used in organic synthesis and medicinal chemistry.
Applications De Recherche Scientifique
(15-hydroxypentadecyl)(methyl)malonic acid has been studied for its potential therapeutic applications, particularly in the treatment of cancer. Research has shown that (15-hydroxypentadecyl)(methyl)malonic acid can inhibit the growth and proliferation of cancer cells, including breast, lung, and colon cancer cells. (15-hydroxypentadecyl)(methyl)malonic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable effect for cancer treatment.
Mécanisme D'action
The mechanism of action of (15-hydroxypentadecyl)(methyl)malonic acid is not fully understood, but it is believed to involve the inhibition of enzymes involved in cell growth and proliferation. (15-hydroxypentadecyl)(methyl)malonic acid has been shown to inhibit the activity of dihydrofolate reductase, an enzyme that is essential for DNA synthesis and cell division. By inhibiting this enzyme, (15-hydroxypentadecyl)(methyl)malonic acid can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
(15-hydroxypentadecyl)(methyl)malonic acid has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, (15-hydroxypentadecyl)(methyl)malonic acid has been shown to have anti-inflammatory effects and to improve insulin sensitivity in animal models. (15-hydroxypentadecyl)(methyl)malonic acid has also been shown to increase the production of adiponectin, a hormone that is involved in glucose and lipid metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (15-hydroxypentadecyl)(methyl)malonic acid in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. However, (15-hydroxypentadecyl)(methyl)malonic acid is a synthetic compound that may not accurately reflect the properties of natural compounds found in living organisms. Additionally, the mechanism of action of (15-hydroxypentadecyl)(methyl)malonic acid is not fully understood, which may limit its usefulness in certain types of experiments.
Orientations Futures
There are several potential future directions for research on (15-hydroxypentadecyl)(methyl)malonic acid. One area of interest is the development of new synthetic methods for producing (15-hydroxypentadecyl)(methyl)malonic acid and related compounds. Another area of interest is the investigation of the mechanism of action of (15-hydroxypentadecyl)(methyl)malonic acid, which could lead to the development of new cancer therapies. Additionally, research could be conducted to investigate the potential of (15-hydroxypentadecyl)(methyl)malonic acid for the treatment of other diseases, such as diabetes and inflammation.
Méthodes De Synthèse
(15-hydroxypentadecyl)(methyl)malonic acid can be synthesized by the reaction of 15-hydroxypentadecanoic acid with diethyl malonate in the presence of a strong base. The resulting compound is then treated with methyl iodide to obtain (15-hydroxypentadecyl)(methyl)malonic acid. The synthesis of (15-hydroxypentadecyl)(methyl)malonic acid is a multi-step process that requires careful control of reaction conditions to obtain high yields and purity.
Propriétés
IUPAC Name |
2-(15-hydroxypentadecyl)-2-methylpropanedioic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O5/c1-19(17(21)22,18(23)24)15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-20/h20H,2-16H2,1H3,(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYAPYHSCPWJQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCCCCCCCCCCCCO)(C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(15-Hydroxypentadecyl)(methyl)propanedioic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide](/img/structure/B4898371.png)
![4-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]phenol](/img/structure/B4898375.png)
![N-({[2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4898381.png)
![N-[4-(1-piperidinyl)phenyl]-3-propoxybenzamide](/img/structure/B4898387.png)
![2-(3-bromo-4-methoxyphenyl)-3-[(4-ethoxyphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B4898392.png)
![4-(3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)thiomorpholine](/img/structure/B4898395.png)

![4-(1-{[1-(2-cyclohexylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinyl)thiomorpholine](/img/structure/B4898400.png)
![17-(4-phenyl-1,3-thiazol-2-yl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4898405.png)



![dimethyl 2-[(3,4-dimethylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B4898436.png)
